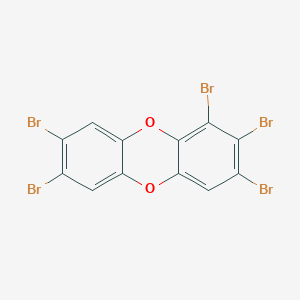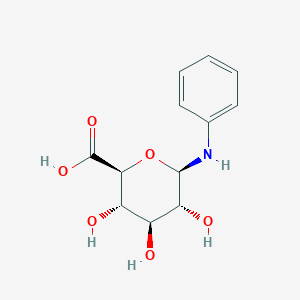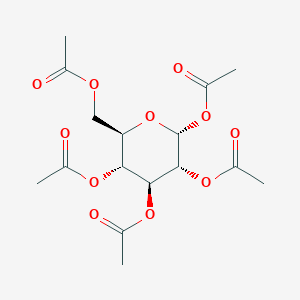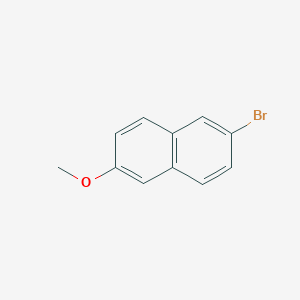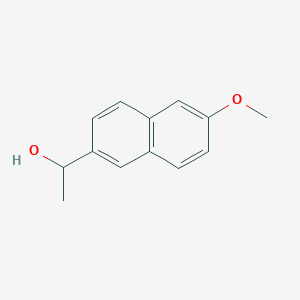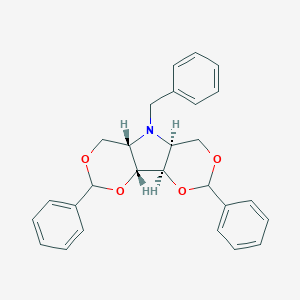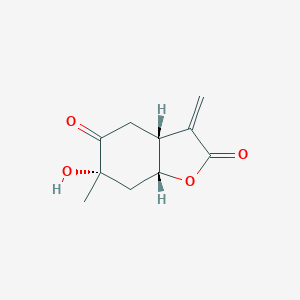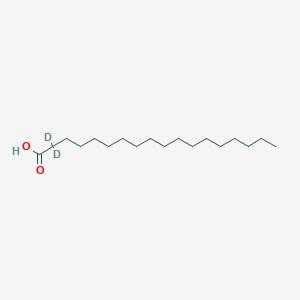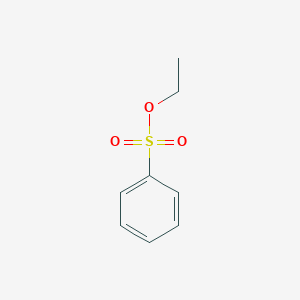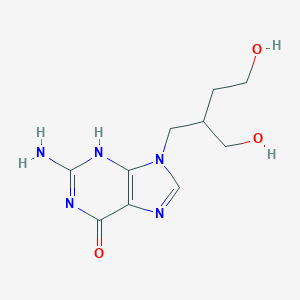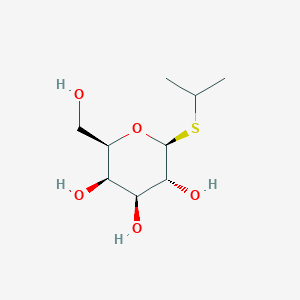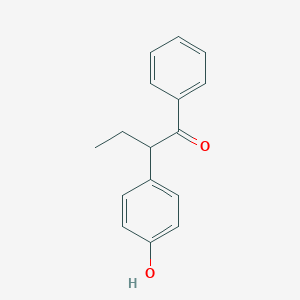
2-(4-Hydroxyphenyl)-1-phenylbutan-1-one
Descripción general
Descripción
“2-(4-Hydroxyphenyl)-1-phenylbutan-1-one” is a compound that is also known as Raspberry Ketone . It is a ketone that is 4-phenylbutan-2-one in which the phenyl ring is substituted at position 4 by a hydroxy group . It is found in a variety of fruits including raspberries, blackberries, and cranberries, and is used in perfumery and cosmetics . It has a role as a flavoring agent, a fragrance, a metabolite, a hepatoprotective agent, a cosmetic, and an androgen antagonist .
Synthesis Analysis
The synthesis of “2-(4-Hydroxyphenyl)-1-phenylbutan-1-one” involves a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives . The best inhibitory activity was predominantly found for compounds bearing selected hydrophobic ortho-substituents on the aroyl moiety .
Molecular Structure Analysis
The molecular structure of “2-(4-Hydroxyphenyl)-1-phenylbutan-1-one” is characterized by a ketone group attached to a phenyl ring substituted at position 4 by a hydroxy group . The molecular formula is C10H12O2 .
Chemical Reactions Analysis
“2-(4-Hydroxyphenyl)-1-phenylbutan-1-one” exhibits antioxidant properties through increasing total antioxidant capacity (TAC); upregulating antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT); and improving lipid peroxidation .
Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound has been studied for its potential in creating new antimicrobial drugs. A study synthesized Cobalt (II) complexes with a ligand derived from a similar compound, showing moderate antibacterial activity against various bacterial strains . This suggests that “2-(4-Hydroxyphenyl)-1-phenylbutan-1-one” could be used to develop new antibacterial agents, particularly in the fight against antimicrobial resistance.
Food Additives and Flavorings
While not the same compound, related structures have been evaluated by scientific panels for their safety and application as food additives and flavorings . By extension, “2-(4-Hydroxyphenyl)-1-phenylbutan-1-one” could be researched for its potential use in food industry, possibly as a flavor enhancer or preservative.
Perfumery and Cosmetics
“2-(4-Hydroxyphenyl)-1-phenylbutan-1-one” shares structural similarities with compounds known for their fragrance, such as raspberry ketone, which is used in perfumes and cosmetics for its appealing scent . This suggests potential applications in the development of new fragrances and cosmetic products.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with estrogen receptors and enzymes involved in the catabolism of tyrosine .
Mode of Action
It’s structurally similar to other compounds that inhibit the pigment synthesis, specifically the catalysis of the 4-hydroxyphenyl pyruvate dioxygenase (hppd) enzyme .
Biochemical Pathways
The compound may be involved in the catabolism of tyrosine, converting 4-hydroxyphenylpyruvate into homogentisate . It might also be involved in the biodegradation of bisphenol A (BPA), transforming and degrading BPA to obtain 2-(4-hydroxyphenyl)propan-2-ylium .
Pharmacokinetics
Similar compounds have been found to have varying absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Similar compounds have been found to have varying effects on cellular proliferation and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one. For example, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation .
Safety and Hazards
Direcciones Futuras
Research about “2-(4-Hydroxyphenyl)-1-phenylbutan-1-one”'s antioxidant activities is directly or indirectly related to its other various physiological activities . Further studies at the clinical level will be able to verify the value of this compound as an effective antioxidant, functional health food, and therapeutic agent .
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-15(12-8-10-14(17)11-9-12)16(18)13-6-4-3-5-7-13/h3-11,15,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJSXWBPLHSRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548008 | |
| Record name | 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-1-phenylbutan-1-one | |
CAS RN |
82413-28-3 | |
| Record name | 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



